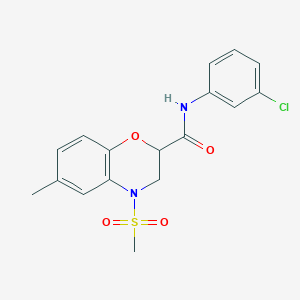
N-(3-chlorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-clorofenil)-6-metil-4-(metilsulfonil)-3,4-dihidro-2H-1,4-benzoxazina-2-carboxamida es un compuesto orgánico complejo que pertenece a la clase de las benzoxazinas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de benzoxazina fusionado con un grupo carboxamida, un grupo clorofenil y un grupo metilsulfonil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3-clorofenil)-6-metil-4-(metilsulfonil)-3,4-dihidro-2H-1,4-benzoxazina-2-carboxamida típicamente involucra múltiples pasos. Un método común comienza con la preparación del anillo de benzoxazina a través de una reacción de ciclización. Esto es seguido por la introducción del grupo clorofenil a través de una reacción de sustitución. Luego, el grupo metilsulfonil se agrega a través de una reacción de sulfonación. El paso final involucra la formación del grupo carboxamida a través de una reacción de amidación .
Métodos de producción industrial
La producción industrial de este compuesto a menudo emplea rutas sintéticas similares, pero a una escala mayor. Las reacciones se optimizan para obtener rendimientos y pureza más altos, y los procesos están diseñados para ser rentables y respetuosos con el medio ambiente. Las técnicas avanzadas, como la química de flujo continuo y la síntesis automatizada, se pueden utilizar para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3-clorofenil)-6-metil-4-(metilsulfonil)-3,4-dihidro-2H-1,4-benzoxazina-2-carboxamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como la N-bromosuccinimida (NBS).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio (LiAlH4).
Sustitución: El grupo clorofenil puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: N-bromosuccinimida (NBS) en presencia de una base.
Reducción: Hidruro de aluminio y litio (LiAlH4) en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Principales productos formados
Oxidación: Formación de sulfoxidos o sulfonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de benzoxazinas sustituidas.
Aplicaciones Científicas De Investigación
N-(3-clorofenil)-6-metil-4-(metilsulfonil)-3,4-dihidro-2H-1,4-benzoxazina-2-carboxamida tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de N-(3-clorofenil)-6-metil-4-(metilsulfonil)-3,4-dihidro-2H-1,4-benzoxazina-2-carboxamida involucra su interacción con objetivos moleculares específicos. Se sabe que inhibe ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Esta inhibición puede conducir a varios efectos biológicos, como actividades antiinflamatorias o anticancerígenas . El compuesto también puede interactuar con las vías celulares involucradas en la transducción de señales y la expresión génica .
Comparación Con Compuestos Similares
N-(3-clorofenil)-6-metil-4-(metilsulfonil)-3,4-dihidro-2H-1,4-benzoxazina-2-carboxamida se puede comparar con otros compuestos similares, como:
N-(3-clorofeniletil)-4-nitrobenzamida: Similar en estructura pero con diferentes grupos funcionales, lo que lleva a distintas actividades biológicas.
N-(3-clorofenil)-2-(4-((naftalen-1-iloxi)metil)-1H-1,2,3-triazol-1-il)acetamida: Contiene un anillo de triazol, que imparte diferentes propiedades químicas y aplicaciones.
N-(fenil sustituido)-2-(3-(hidroxiimino)metil)-1H-indol-1-il)acetamida: Presenta un anillo de indol, lo que da como resultado actividades biológicas únicas.
Propiedades
Fórmula molecular |
C17H17ClN2O4S |
|---|---|
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C17H17ClN2O4S/c1-11-6-7-15-14(8-11)20(25(2,22)23)10-16(24-15)17(21)19-13-5-3-4-12(18)9-13/h3-9,16H,10H2,1-2H3,(H,19,21) |
Clave InChI |
VMNCWAUBPXZFHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11246489.png)
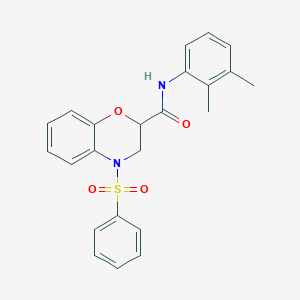
![6-ethyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11246503.png)
![4-methoxy-N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11246513.png)

![1,1'-[3-(4-methoxybenzyl)-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11246529.png)
![N-(4-Methoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11246531.png)
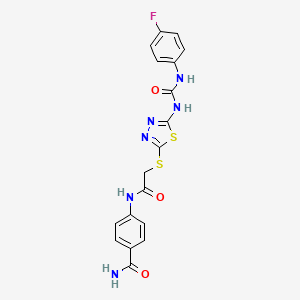
![N-(2,5-Dimethylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11246540.png)
![N-(2,4-difluorophenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B11246555.png)
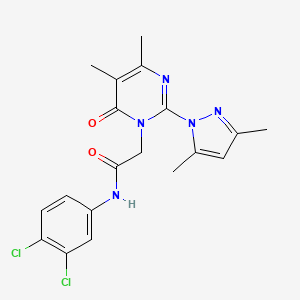
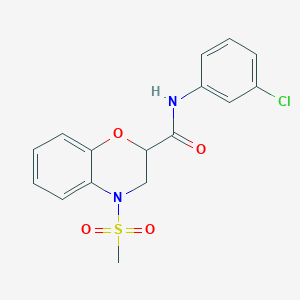
![6-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-YL]-N-phenylpyrimidin-4-amine](/img/structure/B11246578.png)
![2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11246582.png)
